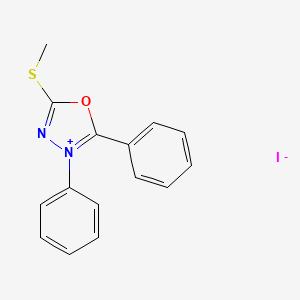
5-(Methylsulfanyl)-2,3-diphenyl-1,3,4-oxadiazol-3-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Methylsulfanyl)-2,3-diphenyl-1,3,4-oxadiazol-3-ium iodide is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methylsulfanyl group and two phenyl groups attached to the oxadiazole ring, with an iodide ion as the counterion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)-2,3-diphenyl-1,3,4-oxadiazol-3-ium iodide typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . The reaction conditions often require the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxadiazoles can be achieved using reagents such as manganese dioxide, DBU, and bromotrichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-(Methylsulfanyl)-2,3-diphenyl-1,3,4-oxadiazol-3-ium iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine, chlorine, and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学研究应用
5-(Methylsulfanyl)-2,3-diphenyl-1,3,4-oxadiazol-3-ium iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-(Methylsulfanyl)-2,3-diphenyl-1,3,4-oxadiazol-3-ium iodide involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s structure allows it to bind to specific sites on proteins, influencing their activity.
相似化合物的比较
Similar Compounds
2,3-Diphenyl-1,3,4-oxadiazole: Lacks the methylsulfanyl group.
5-(Methylsulfanyl)-1,3,4-oxadiazole: Lacks the diphenyl groups.
2-Phenyl-1,3,4-oxadiazole: Contains only one phenyl group.
Uniqueness
5-(Methylsulfanyl)-2,3-diphenyl-1,3,4-oxadiazol-3-ium iodide is unique due to the presence of both the methylsulfanyl group and two phenyl groups, which can influence its chemical reactivity and biological activity. The iodide counterion also contributes to its distinct properties compared to other oxadiazole derivatives.
属性
CAS 编号 |
52816-39-4 |
|---|---|
分子式 |
C15H13IN2OS |
分子量 |
396.2 g/mol |
IUPAC 名称 |
5-methylsulfanyl-2,3-diphenyl-1,3,4-oxadiazol-3-ium;iodide |
InChI |
InChI=1S/C15H13N2OS.HI/c1-19-15-16-17(13-10-6-3-7-11-13)14(18-15)12-8-4-2-5-9-12;/h2-11H,1H3;1H/q+1;/p-1 |
InChI 键 |
YYXNRNWABVBQAJ-UHFFFAOYSA-M |
规范 SMILES |
CSC1=N[N+](=C(O1)C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


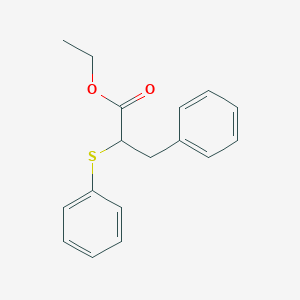
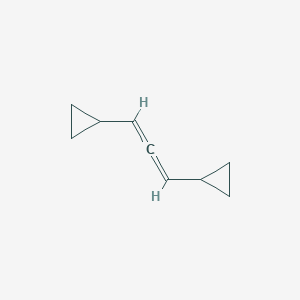
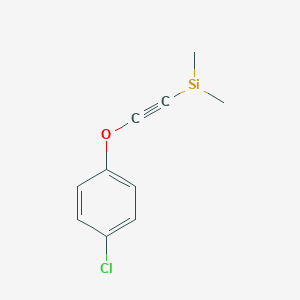
![(2,6-Dimethylphenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14634340.png)
![1-[(3-Chloropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634345.png)
![3,9-Dichlorodibenzo[c,e]oxepine-5,7-dione](/img/structure/B14634347.png)
![1,3,7-Trimethylbenzo[g]pteridine-2,4,8(1H,3H,10H)-trione](/img/structure/B14634354.png)
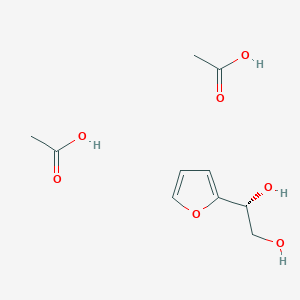
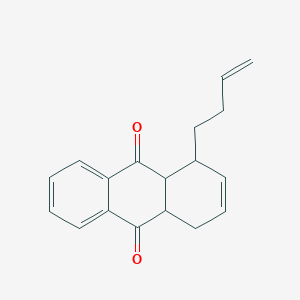
![1,1'-[2-Methyl-2-(trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14634375.png)
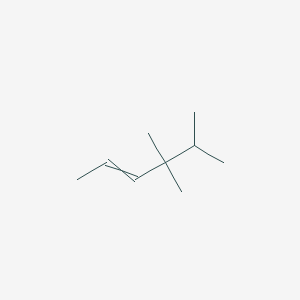
![6-Chloro-2-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14634387.png)
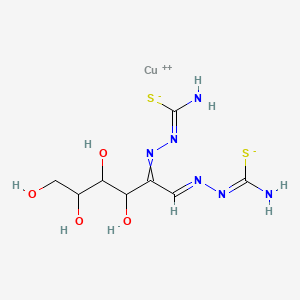
![Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)-](/img/structure/B14634395.png)
